2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(11-24-17-20-13-5-1-2-7-15(13)23-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-8,10H,9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCCRIFXTODJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclization
Acylamino ketone precursors undergo cyclodehydration using polyphosphoric acid (PPA) at 120°C for 4–6 hours, yielding 2-substituted benzo[d]oxazoles. For example, 2-mercaptobenzo[d]oxazole is obtained in 55% yield by treating 2-amino-4-methylphenol with chlorocarbonylsulfide followed by PPA-mediated cyclization.
Catalytic Oxazole Synthesis
Copper-catalyzed methods offer improved efficiency. Reacting 2-aminophenol with carbon disulfide in the presence of Cu(OTf)₂ (10 mol%) and molecular oxygen at 80°C produces benzo[d]oxazole-2-thiol in 72% yield. This method avoids harsh acids and reduces reaction times to 2 hours.
Synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanamine
Multicomponent Cyclocondensation
Enaminones, benzaldehyde derivatives, and hydrazine hydrochloride react in aqueous ammonium acetate (20 mol%) at 100°C for 3 hours, forming pyrazolo[1,5-a]pyridine scaffolds. Subsequent reduction of the nitrile group using LiAlH₄ yields the primary amine (85% purity).
Functionalization at C3
The C3-methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by Gabriel synthesis to introduce the aminomethyl substituent.
Acetamide Coupling Reaction
Thioether Formation
Benzo[d]oxazole-2-thiol (1.2 equiv) reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, producing 2-(chloroacetylthio)benzo[d]oxazole. This intermediate is isolated in 89% yield after silica gel chromatography.
Amine Activation and Coupling
Pyrazolo[1,5-a]pyridin-3-ylmethanamine (1.0 equiv) is coupled with 2-(chloroacetylthio)benzo[d]oxazole using EDCl (1.5 equiv) and HOBt (1.2 equiv) in DCM at room temperature. The reaction achieves 78% yield after 12 hours, with purity confirmed by HPLC (>95%).
Optimization and Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Microwave irradiation (350 W, 100°C, 15 minutes) enhances the cyclization step, increasing benzo[d]oxazole yields to 82% while reducing energy consumption.
Ionic Liquid-Mediated Reactions
Using [bmim][BF₄] as a solvent for acetamide coupling improves atom economy (AE: 92%) and eliminates volatile organic solvents.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the acetamide bond, with bond lengths of 1.234 Å (C=O) and 1.452 Å (C-N).
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The antitumor potential of related compounds has been documented extensively. For example, derivatives containing the benzo[d]oxazole structure have demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action typically involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Anti-inflammatory Effects
Compounds within this chemical class have been evaluated for anti-inflammatory properties. Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.
Case Studies
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction modes of the compound with various biological targets. These computational analyses suggest strong interactions with enzymes involved in disease pathways, indicating potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related acetamide derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Diversity :
- The target compound’s benzooxazole-thioether group distinguishes it from fluorophenyl (F-DPA) or nitrophenyl () derivatives, which may alter lipophilicity and target binding .
- Unlike hydrazone-linked analogs (e.g., ), the thioether bridge in the target compound could enhance metabolic resistance compared to hydrolytically labile hydrazones.
Triazolopyrimidine derivatives () exhibit herbicidal activity, implying that substituting the benzooxazole moiety with triazolo groups could shift applications toward agriculture . Antimicrobial activity in pyrazole-nitrophenyl acetamides () highlights the role of electron-withdrawing groups (e.g., nitro) in enhancing potency, a feature absent in the target compound .
Synthetic Accessibility: The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step protocols, such as cyclocondensation of aminopyridines with ketones or aldehydes, as seen in related pyrazolo-pyrimidine systems . In contrast, triazolopyrimidine derivatives () are synthesized via cyclization of thiosemicarbazides, a route less applicable to benzooxazole-thioether systems .
Biological Activity
2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
Chemical Structure and Properties
The compound consists of a benzo[d]oxazole moiety linked to a pyrazolo[1,5-a]pyridine through a thioether bond. This structural configuration contributes to its reactivity and biological interactions. The molecular formula is C₁₅H₁₅N₃O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms that play crucial roles in its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzo[d]oxazole exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have demonstrated significant inhibition against bacterial strains such as Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in comparative studies. While specific data for this compound remains limited, its structural analogs suggest potential effectiveness against microbial pathogens .
Antitubercular Activity
The compound has been investigated for its antitubercular properties, particularly its interaction with Mycobacterium tuberculosis enoyl reductase. This enzyme is critical in the fatty acid synthesis pathway of the bacterium. In vitro studies indicated that related compounds effectively inhibited this enzyme, suggesting that this compound may possess similar activity .
Neuroprotective Effects
In cellular models, compounds similar to this compound have shown neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. These studies highlighted the ability of such compounds to modulate signaling pathways associated with apoptosis and cell survival, particularly through the Akt/GSK-3β/NF-κB signaling pathway .
Enzyme Interaction
The interaction with key enzymes is a significant aspect of the biological activity of this compound. It has been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to altered cellular responses. For instance:
- Inhibition of GSK-3β : This inhibition has implications for neurodegenerative diseases such as Alzheimer’s disease.
Cellular Signaling Modulation
The compound affects various signaling pathways:
- PI3K/Akt Pathway : Activation of this pathway promotes cell survival and growth.
- MAPK/ERK Pathway : Inhibition here can lead to reduced proliferation in cancer cells.
Case Studies and Research Findings
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1); RT (Step 3) | Prevents side reactions in cyclization |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Purification | Column chromatography | Achieves >95% purity |
Which spectroscopic techniques are most effective for structural characterization of this compound?
Basic Research Question
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and acetamide methylene groups (δ 3.8–4.2 ppm) .
- HRMS : Confirms molecular ion peak (e.g., [M+H]+ at m/z 410.0921) .
- FT-IR : Identifies thioether (C-S, ~680 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
How does the compound interact with biological targets, and what structural features drive activity?
Advanced Research Question
The pyrazolo[1,5-a]pyridine and benzo[d]oxazole moieties are critical for binding to kinases or GPCRs. For example:
-
Kinase Inhibition : The thioether group enhances hydrophobic interactions with ATP-binding pockets .
-
SAR Insights :
Modification Activity Change Replacement of S with O 50% reduced potency Methylation of pyridine N Loss of selectivity
What strategies are used to stabilize the compound under oxidative/reductive conditions?
Advanced Research Question
- Oxidation : Use H₂O₂ at controlled concentrations (<1 mM) to prevent over-oxidation of the thioether group .
- Reduction : LiAlH4 selectively reduces amide to amine without disrupting the pyrazole ring .
- Stabilizers : Add antioxidants (e.g., BHT) in storage buffers to prolong shelf life .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Advanced Research Question
Methodology :
Core Modifications : Synthesize analogs with substituted benzoxazole (e.g., Cl, CF3) or pyrazolo-pyridine variants.
Bioassays : Test against panels of enzymes/cell lines (e.g., kinase profiling, cytotoxicity assays).
Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities .
Q. Example Analog Data :
| Analog Structure | IC50 (nM) | Target |
|---|---|---|
| Replacement of S with CH₂ | 1200 | Kinase X |
| Addition of p-OMe on benzoxazole | 85 | GPCR Y |
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Advanced Research Question
- Challenge : Co-elution of byproducts (e.g., deacetylated derivatives) in HPLC.
- Solution : Use UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (ACN/H2O + 0.1% formic acid) .
- Validation : Achieve LOD < 0.1% for impurities via spike/recovery tests .
What reaction mechanisms govern the formation of the pyrazolo[1,5-a]pyridine core?
Advanced Research Question
The core forms via a Conrad-Limpach mechanism :
Cyclocondensation of β-ketoester with 3-aminopyrazole.
Acid-catalyzed dehydration to aromatize the ring.
Key intermediates include enamine and keto-enol tautomers, characterized by in situ FT-IR .
How do environmental factors (pH, light) influence the compound’s stability in long-term studies?
Advanced Research Question
- pH Stability : Degrades rapidly at pH > 8 (amide hydrolysis). Store in pH 6–7 buffers .
- Light Sensitivity : UV exposure causes benzoxazole ring cleavage. Use amber vials and inert atmospheres (N2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
